Cas no 2229550-57-4 (1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine)
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine
- 2229550-57-4
- EN300-1946772
-
- Inchi: 1S/C10H9ClF3N/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9/h1-3H,4-5,15H2
- InChI Key: ZNASPHZPYZEXKL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1(CC(C1)(F)F)N)F
Computed Properties
- Exact Mass: 235.0375615g/mol
- Monoisotopic Mass: 235.0375615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946772-0.05g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-0.1g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-0.25g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-0.5g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-1.0g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1946772-2.5g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-5.0g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 5g |
$4349.0 | 2023-05-31 | ||
| Enamine | EN300-1946772-10.0g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-1946772-1g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1946772-5g |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine |
2229550-57-4 | 5g |
$4102.0 | 2023-09-17 |
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine
Introduction to 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229550-57-4)
1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine, identified by its CAS number 2229550-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core substituted with fluorine and chlorine atoms, which endows it with unique electronic and steric properties. The presence of both chloro and fluoro substituents in the aromatic ring enhances its potential as a building block for the synthesis of biologically active agents.
The structural motif of 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine is particularly intriguing due to its combination of rigid cyclobutane and aromatic ring systems. This architecture not only imparts stability but also allows for selective interactions with biological targets. In recent years, there has been a growing interest in developing novel therapeutic agents that incorporate such structural features, as they have demonstrated promise in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential utility in the design of small-molecule inhibitors. The fluoro substituent, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug candidates. Furthermore, the chloro group can serve as a handle for further functionalization, enabling chemists to explore diverse chemical space. These attributes make 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine a valuable intermediate in the synthesis of lead compounds for drug discovery.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that the rigid cyclobutane ring can effectively occupy binding pockets in protein targets, while the electron-withdrawing nature of the chloro and fluoro groups can optimize interactions through hydrogen bonding or hydrophobic effects. Such insights have guided researchers in designing more targeted and potent inhibitors.
The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential applications in treating various diseases. For instance, studies have indicated that analogs with similar structural features may exhibit inhibitory activity against enzymes involved in cancer metabolism. Additionally, the fluorinated aromatic ring has shown promise in enhancing blood-brain barrier penetration, making it an attractive scaffold for central nervous system therapies.
In terms of synthetic methodologies, 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine can be synthesized through multi-step processes that involve cycloaddition reactions, nucleophilic substitutions, and fluorination techniques. The synthesis often requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications. Recent innovations in catalytic systems have improved the efficiency of these synthetic routes, making it more feasible to produce this compound on a larger scale.
Another area where this compound has shown promise is in materials science. The unique electronic properties of its structure make it a candidate for applications in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its ability to absorb and emit light efficiently could be leveraged.
The safety profile of 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine is another important consideration. While preliminary studies suggest that it exhibits moderate solubility in organic solvents, further toxicological assessments are necessary to evaluate its potential effects on living systems. These studies are crucial for determining its suitability for industrial applications and therapeutic use.
In conclusion, 1-(2-chloro-6-fluorophenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229550-57-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and functional groups make it a promising candidate for drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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